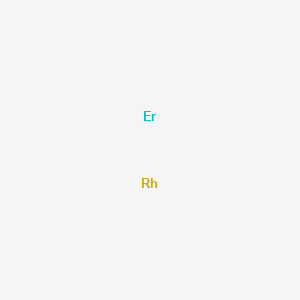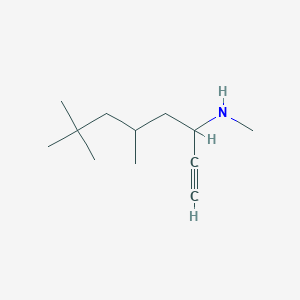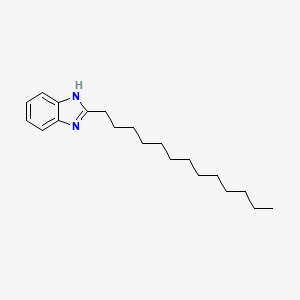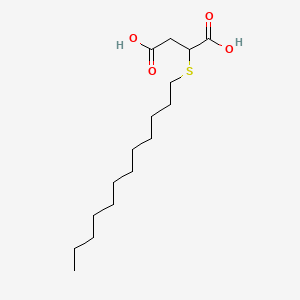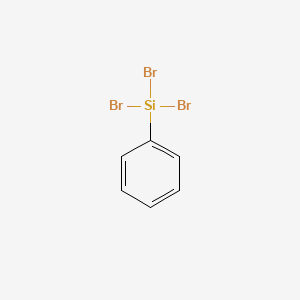![molecular formula C10H11ClN2O3 B14728377 Anthranilic acid, N-[(chloroethyl)carbamoyl]- CAS No. 13908-44-6](/img/structure/B14728377.png)
Anthranilic acid, N-[(chloroethyl)carbamoyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthranilic acid, N-[(chloroethyl)carbamoyl]- is a chemical compound with the molecular formula C10H11ClN2O3 and a molecular weight of 242.659 g/mol . This compound is a derivative of anthranilic acid, which is an aromatic acid with both acidic and basic functional groups, making it amphoteric . The compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of anthranilic acid, N-[(chloroethyl)carbamoyl]- typically involves the reaction of anthranilic acid with chloroethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Anthranilic acid, N-[(chloroethyl)carbamoyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Anthranilic acid, N-[(chloroethyl)carbamoyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of anthranilic acid, N-[(chloroethyl)carbamoyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular processes by modifying proteins or nucleic acids . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthranilic acid: The parent compound with similar structural features but lacking the chloroethyl carbamoyl group.
Quinoline derivatives: Compounds with similar aromatic structures and biological activities.
β-Carboline derivatives: Known for their antiproliferative properties and structural similarity.
Uniqueness
Anthranilic acid, N-[(chloroethyl)carbamoyl]- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloroethyl carbamoyl group allows for unique substitution reactions and potential therapeutic applications .
Propriétés
Numéro CAS |
13908-44-6 |
|---|---|
Formule moléculaire |
C10H11ClN2O3 |
Poids moléculaire |
242.66 g/mol |
Nom IUPAC |
2-(2-chloroethylcarbamoylamino)benzoic acid |
InChI |
InChI=1S/C10H11ClN2O3/c11-5-6-12-10(16)13-8-4-2-1-3-7(8)9(14)15/h1-4H,5-6H2,(H,14,15)(H2,12,13,16) |
Clé InChI |
DOEFHRFLTIQIFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


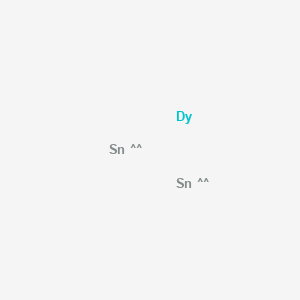
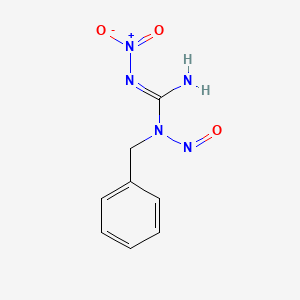

![N-[(E)-1-(1,2-dimethylcyclohex-2-en-1-yl)ethylideneamino]-2,4-dinitroaniline](/img/structure/B14728320.png)
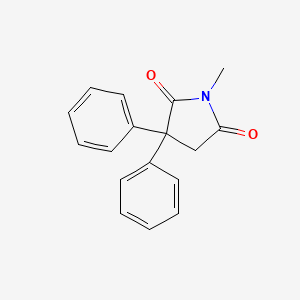
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14728330.png)
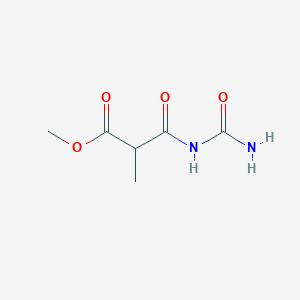
![(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14728345.png)
